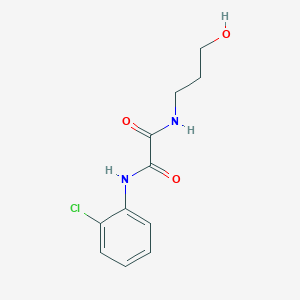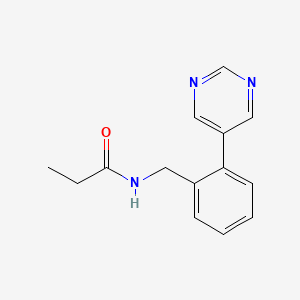
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Vue d'ensemble
Description
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as CEFAMANDOLE, is a synthetic antibiotic that belongs to the cephalosporin family. It is a potent bactericidal agent that is effective against a wide range of Gram-positive and Gram-negative bacteria. The purpose of
Mécanisme D'action
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, which prevents the cross-linking of peptidoglycan strands, leading to cell lysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated by patients. However, it can cause adverse effects such as diarrhea, nausea, and allergic reactions in some individuals. It is also known to interfere with the results of certain laboratory tests, such as the Coombs' test and urine glucose tests.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a useful tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. It has a broad spectrum of activity against a wide range of bacteria, making it a versatile antibiotic for use in laboratory experiments. However, its use is limited by the development of resistance in some bacterial strains, which can reduce its effectiveness over time.
Orientations Futures
There are several potential future directions for research on 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is the development of new derivatives of this compound with enhanced antibacterial activity and reduced toxicity. Another area of research is the use of this compound in combination with other antibiotics to combat multidrug-resistant bacterial infections. Additionally, further studies are needed to better understand the mechanisms of antibiotic resistance and to develop new strategies for preventing and treating bacterial infections.
Applications De Recherche Scientifique
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its antibacterial activity against various pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae. It has also been investigated for its potential use in treating bacterial infections in animals, such as bovine mastitis and respiratory infections in pigs. Additionally, this compound has been used in combination with other antibiotics to enhance their efficacy against multidrug-resistant bacteria.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-22-16-9-12(5-6-15(16)20)8-13(10-18)17(21)19-11-14-4-3-7-23-14/h5-6,8-9,14,20H,2-4,7,11H2,1H3,(H,19,21)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSQPHKRUFHJRX-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-4-{[3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3899494.png)
![ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B3899498.png)
![2-{[ethyl(isopropyl)amino]methyl}nicotinic acid](/img/structure/B3899510.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B3899523.png)
![1-(4-bromophenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3899525.png)
![5-allyl-3-(2-propyn-1-ylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3899528.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-nitro-1,3-thiazol-2-yl)acetamide](/img/structure/B3899533.png)
![4-[4-(phenylsulfonyl)benzoyl]morpholine](/img/structure/B3899545.png)
![3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3899556.png)
![N-benzyl-N-[(benzyloxy)carbonyl]-4-nitrophenylalaninamide](/img/structure/B3899560.png)


![1-(2-furyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3899601.png)
![tert-butyl 2-{[(2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B3899603.png)